molecular formula C17H24N6O B3790795 5-(2-methylpropyl)-N-(1-pyrimidin-2-ylpiperidin-3-yl)-1H-pyrazole-3-carboxamide

5-(2-methylpropyl)-N-(1-pyrimidin-2-ylpiperidin-3-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B3790795
M. Wt: 328.4 g/mol
InChI Key: SXFWJHDPAYLQRU-UHFFFAOYSA-N
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Description

The compound “3-isobutyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-1H-pyrazole-5-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including an isobutyl group, a pyrimidine ring, a piperidine ring, and a pyrazole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used and the order in which the groups are added. Pyrimidines, for example, can be synthesized through several methods, including the Biginelli reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and pyrazole rings are aromatic and planar, while the piperidine ring is not aromatic and can adopt a chair or boat conformation .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the pyrimidine ring might undergo reactions at the nitrogen atoms, while the isobutyl group might undergo reactions at the terminal carbon .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a drug, it might interact with biological targets such as enzymes or receptors. The pyrimidine ring, for instance, is a key component of many biological molecules, including the nucleotides that make up DNA and RNA .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it’s a drug, it could have side effects or toxicities. Additionally, like all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions for research on this compound could include further studies to understand its properties and potential uses. This could involve testing its biological activity, studying its reactivity, or developing new methods for its synthesis .

Properties

IUPAC Name

5-(2-methylpropyl)-N-(1-pyrimidin-2-ylpiperidin-3-yl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O/c1-12(2)9-14-10-15(22-21-14)16(24)20-13-5-3-8-23(11-13)17-18-6-4-7-19-17/h4,6-7,10,12-13H,3,5,8-9,11H2,1-2H3,(H,20,24)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXFWJHDPAYLQRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NN1)C(=O)NC2CCCN(C2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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